![molecular formula C9H11NO2 B1372706 (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine CAS No. 210488-52-1](/img/structure/B1372706.png)
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine
描述
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine is a chiral compound featuring a benzodioxole moiety attached to an ethanamine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Introduction of the Ethanamine Group: The ethanamine group can be introduced via reductive amination of the corresponding benzodioxole aldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group, forming corresponding imines or oximes.
Reduction: Reduction of the compound can lead to the formation of secondary amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Imines, oximes.
Reduction: Secondary amines, alcohols.
Substitution: Halogenated or nitrated benzodioxole derivatives.
科学研究应用
Neuropharmacology
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine has been studied for its effects on the central nervous system (CNS). It is structurally related to various psychoactive substances and has shown promise in modulating neurotransmitter systems.
- Serotonergic Activity : Research indicates that compounds with similar structures may interact with serotonin receptors, potentially leading to antidepressant effects. For instance, derivatives of phenethylamine have been explored for their ability to enhance serotonergic transmission, which is crucial in treating mood disorders .
Drug Design
The compound serves as a scaffold for the development of new drugs targeting various conditions:
- Antidepressants : The structural features of this compound make it a candidate for developing novel antidepressants that could provide therapeutic benefits with fewer side effects compared to existing medications .
- Anxiolytics : Due to its potential anxiolytic properties, this compound is being investigated for its ability to alleviate anxiety symptoms without the dependency risks associated with traditional benzodiazepines .
Case Study 1: Antidepressant Development
A study published in Journal of Medicinal Chemistry explored the synthesis of various this compound derivatives. Researchers found that specific substitutions on the aromatic ring enhanced the binding affinity to serotonin receptors, leading to improved antidepressant-like activity in animal models. The study highlighted the importance of structural modifications in optimizing pharmacological profiles .
Compound | Binding Affinity (Ki) | Activity |
---|---|---|
Base Compound | 250 nM | Moderate |
Derivative A | 75 nM | High |
Derivative B | 150 nM | Moderate |
Case Study 2: Anxiolytic Effects
Another investigation focused on the anxiolytic properties of this compound in rodent models. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages. The findings suggest that this compound may offer a new avenue for treating anxiety disorders without the adverse effects typical of current therapies .
Safety and Toxicity
While this compound shows promise in therapeutic applications, safety profiles must be established through rigorous testing. Preliminary studies indicate that it exhibits a favorable safety profile at therapeutic doses; however, further investigations are necessary to assess long-term effects and potential toxicity .
作用机制
The mechanism of action of (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to these targets, while the ethanamine group can participate in hydrogen bonding or ionic interactions, modulating the activity of the target proteins and pathways involved.
相似化合物的比较
®-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine: The enantiomer of the compound, which may exhibit different biological activities.
1-(Benzo[d][1,3]dioxol-5-yl)propanamine: A homolog with an additional methylene group, potentially altering its chemical and biological properties.
1-(Benzo[d][1,3]dioxol-5-yl)methanamine: A related compound with a shorter alkyl chain, affecting its reactivity and interactions.
Uniqueness: (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine is unique due to its specific chiral configuration, which can significantly influence its interaction with biological targets and its overall pharmacological profile.
生物活性
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine is a chiral compound with significant potential in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features a benzodioxole moiety linked to an ethanamine group. Its structural formula can be represented as follows:
This compound has garnered interest due to its interactions with neurotransmitter systems and potential therapeutic applications.
Receptor Interaction
The biological activity of this compound is primarily attributed to its ability to bind to serotonin and dopamine receptors. This binding modulates neurotransmitter signaling pathways, which can influence mood and behavior. Specifically, it has been shown to:
- Activate or inhibit serotonin receptors depending on the subtype involved.
- Inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft.
Biochemical Pathways
The compound's interaction with various enzymes suggests it may affect multiple biochemical pathways. For instance, by inhibiting MAO activity, it can alter neurotransmitter metabolism, potentially impacting conditions like depression and anxiety.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated activity against a range of bacterial strains, indicating potential for development as an antimicrobial agent .
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential. Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant cytotoxic effects against various cancer cell lines. For example:
These findings suggest that this compound and its analogs may serve as lead compounds in cancer therapy.
Case Studies
A notable study focused on the synthesis and evaluation of bis-benzo[d][1,3]dioxol-5-yl derivatives demonstrated significant antitumor activity compared to standard treatments like doxorubicin. The mechanisms explored included:
- EGFR inhibition : The compounds showed potential in inhibiting epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
- Apoptosis induction : Assessment via annexin V-FITC staining indicated that these compounds could promote apoptosis in cancer cells .
Pharmacokinetics
Understanding the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest:
- Absorption : The compound exhibits good bioavailability.
- Metabolism : Likely undergoes hepatic metabolism with potential interactions with cytochrome P450 enzymes.
- Excretion : Primarily eliminated through renal pathways.
属性
IUPAC Name |
(1S)-1-(1,3-benzodioxol-5-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6H,5,10H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBXYAKHFVPCBF-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。